molecular formula C18H19N5O2 B2383759 3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-61-9

3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2383759
CAS No.: 483993-61-9
M. Wt: 337.383
InChI Key: SXJRVFYPRKANQH-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic compound featuring a propanamide backbone substituted with a 2-methoxyphenyl group, a 3-methylphenyl group, and a 2H-tetrazole-5-yl moiety. Its molecular formula is C₁₉H₂₀N₅O₂, with a molecular weight of 350.40 g/mol (calculated).

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-6-5-8-14(10-12)19-18(24)15(17-20-22-23-21-17)11-13-7-3-4-9-16(13)25-2/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJRVFYPRKANQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-methoxybenzaldehyde and 3-methylaniline. These intermediates undergo a series of reactions, including condensation, cyclization, and amide formation, to yield the final product.

    Condensation Reaction: The initial step involves the condensation of 2-methoxybenzaldehyde with 3-methylaniline in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Cyclization: The imine intermediate is then subjected to cyclization with sodium azide (NaN3) under acidic conditions to form the tetrazole ring.

    Amide Formation: Finally, the tetrazole-containing intermediate is reacted with a suitable acylating agent, such as propanoyl chloride, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The tetrazole ring can also play a role in binding to metal ions or proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s analogs differ in substituent positions on the phenyl rings and the tetrazole moiety. Below is a comparative analysis of its closest structural analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Variations Key References
Target Compound : 3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₀N₅O₂ 350.40 2-methoxyphenyl (R₁), 3-methylphenyl (R₂)
Analog 1 : 3-(2,5-Dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O₄ 383.41 2,5-dimethoxyphenyl (R₁), 2-methoxyphenyl (R₂)
Analog 2 : 3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O₄ 383.41 2,3-dimethoxyphenyl (R₁), 4-methoxyphenyl (R₂)
Analog 3 : N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O 335.40 2-ethylphenyl (R₂), 3-methylphenyl (R₁)
Analog 4 : N-(4-Fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₈H₁₇FN₅O₂ 354.36 4-fluorophenyl (R₂), 2-methoxyphenyl (R₁)

Structural and Functional Insights

In contrast, Analog 2’s 2,3-dimethoxy groups may increase steric hindrance, affecting receptor binding . The 3-methylphenyl group (target compound) versus 4-methoxyphenyl (Analog 2) alters electronic properties: methyl is electron-donating, while methoxy is stronger in resonance donation, influencing π-π stacking interactions .

Tetrazole Stability :
All analogs retain the 2H-tetrazol-5-yl group, which resists metabolic degradation compared to carboxylate isosteres. However, Analog 3 lacks an oxygenated substituent on R₂, reducing polarity and solubility .

Pharmacokinetic Predictions : SwissADME analysis (referenced in ) suggests that methoxy-rich analogs (e.g., Analog 1) may exhibit higher topological polar surface area (TPSA), favoring solubility but limiting blood-brain barrier penetration .

Biological Activity

3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities. Its unique structure, characterized by the presence of a tetrazole ring and methoxy and methyl phenyl groups, contributes to its pharmacological properties. This article reviews the synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

  • Condensation Reaction : The reaction begins with the condensation of 2-methoxybenzaldehyde and 3-methylaniline in the presence of a catalyst like acetic acid to form an imine intermediate.
  • Cyclization : The imine undergoes cyclization with sodium azide under acidic conditions to form the tetrazole ring.
  • Amide Formation : The final step involves forming an amide bond to yield the target compound.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological activities:

  • Anti-inflammatory Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Analgesic Effects : Preliminary studies suggest it may have pain-relieving properties, making it a candidate for further investigation in pain management therapies.
  • Antimicrobial Activity : The compound has shown promise against various microbial strains, indicating its potential as an antimicrobial agent.

The biological activity is believed to stem from its interaction with molecular targets:

  • Enzyme Inhibition : It may act by inhibiting enzymes related to inflammatory processes.
  • Receptor Binding : The tetrazole ring can facilitate binding to metal ions or proteins, enhancing its biological efficacy.

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
3-(2-hydroxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamideHydroxyl group instead of methoxySimilar anti-inflammatory properties
3-(2-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamideDifferent methyl group positionVariations in binding affinity

The presence of both methoxy and tetrazole groups in this compound enhances its reactivity and binding affinity compared to its analogs.

Case Studies

Recent studies have evaluated the biological effects of this compound:

  • Study on Anti-inflammatory Properties : A study demonstrated that administration of the compound significantly reduced inflammation markers in animal models compared to controls.
  • Antimicrobial Testing : In vitro tests showed effective inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

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